molecular formula C22H25NO5S B12009231 3-Hydroxy-4-(4-isopropoxy-3-methylbenzoyl)-1-(2-methoxyethyl)-5-(thiophen-2-yl)-1H-pyrrol-2(5H)-one CAS No. 371132-69-3

3-Hydroxy-4-(4-isopropoxy-3-methylbenzoyl)-1-(2-methoxyethyl)-5-(thiophen-2-yl)-1H-pyrrol-2(5H)-one

Cat. No.: B12009231
CAS No.: 371132-69-3
M. Wt: 415.5 g/mol
InChI Key: KGRAESWUOUYUQI-CZIZESTLSA-N
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Description

3-Hydroxy-4-(4-isopropoxy-3-methylbenzoyl)-1-(2-methoxyethyl)-5-(thiophen-2-yl)-1H-pyrrol-2(5H)-one is a useful research compound. Its molecular formula is C22H25NO5S and its molecular weight is 415.5 g/mol. The purity is usually 95%.
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Properties

CAS No.

371132-69-3

Molecular Formula

C22H25NO5S

Molecular Weight

415.5 g/mol

IUPAC Name

(4E)-4-[hydroxy-(3-methyl-4-propan-2-yloxyphenyl)methylidene]-1-(2-methoxyethyl)-5-thiophen-2-ylpyrrolidine-2,3-dione

InChI

InChI=1S/C22H25NO5S/c1-13(2)28-16-8-7-15(12-14(16)3)20(24)18-19(17-6-5-11-29-17)23(9-10-27-4)22(26)21(18)25/h5-8,11-13,19,24H,9-10H2,1-4H3/b20-18+

InChI Key

KGRAESWUOUYUQI-CZIZESTLSA-N

Isomeric SMILES

CC1=C(C=CC(=C1)/C(=C\2/C(N(C(=O)C2=O)CCOC)C3=CC=CS3)/O)OC(C)C

Canonical SMILES

CC1=C(C=CC(=C1)C(=C2C(N(C(=O)C2=O)CCOC)C3=CC=CS3)O)OC(C)C

Origin of Product

United States

Biological Activity

3-Hydroxy-4-(4-isopropoxy-3-methylbenzoyl)-1-(2-methoxyethyl)-5-(thiophen-2-yl)-1H-pyrrol-2(5H)-one is a complex organic compound with potential therapeutic applications. Its unique structure, characterized by a pyrrol-2-one core and various substituents, suggests a diverse range of biological activities. This article examines the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic effects, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C23H26N2O5C_{23}H_{26}N_{2}O_{5} with a molecular weight of 410.46 g/mol. The compound features several functional groups that may contribute to its biological activity, including hydroxyl, methoxy, and thiophene moieties.

Antioxidant Activity

Research has indicated that compounds with similar structures exhibit significant antioxidant properties. For instance, derivatives of pyrrolones have shown the ability to scavenge free radicals and reduce oxidative stress in various cellular models. The antioxidant capacity can be measured using assays such as DPPH and FRAP, which assess the ability to neutralize reactive oxygen species (ROS) .

Anticancer Activity

The compound's structure suggests potential anticancer properties. Studies on related compounds have demonstrated their ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For example, certain pyrrole derivatives have been shown to exhibit selective cytotoxicity against cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer), with IC50 values in the low micromolar range .

Table 1: Anticancer Activity of Similar Compounds

CompoundCell LineIC50 (µM)Mechanism of Action
Compound AMCF-73.1Apoptosis induction
Compound BHCT1164.4Cell cycle arrest
Compound CSKOV-35.0ROS modulation

Antimicrobial Activity

Certain derivatives of pyrrolones have also been investigated for their antibacterial properties. The presence of specific substituents can enhance their effectiveness against Gram-positive bacteria like Staphylococcus aureus and Enterococcus faecalis. The minimum inhibitory concentration (MIC) values for related compounds suggest promising antimicrobial activity .

The biological activity of this compound likely involves multiple mechanisms:

  • Inhibition of Enzymatic Activity : The compound may interact with specific enzymes involved in cancer cell proliferation or bacterial metabolism.
  • Modulation of Signaling Pathways : It may influence signaling pathways related to apoptosis and cell survival.
  • Oxidative Stress Regulation : By acting as an antioxidant, it can mitigate oxidative damage in cells, thereby enhancing cell survival under stress conditions.

Case Studies

Several studies have highlighted the potential applications of similar compounds in clinical settings:

  • Study on Anticancer Efficacy : A recent study screened a library of compounds for anticancer activity using multicellular spheroids as models, revealing that certain pyrrole derivatives significantly inhibited tumor growth .
  • Antimicrobial Screening : Another investigation assessed the antimicrobial properties of various pyrrole derivatives against a panel of pathogens, demonstrating that some compounds exhibited potent activity with low MIC values .

Scientific Research Applications

Anticancer Activity

Research has indicated that this compound exhibits promising anticancer properties. In a study examining various compounds for their effects on cancer cell lines, it was found that derivatives similar to 3-hydroxy-4-(4-isopropoxy-3-methylbenzoyl)-1-(2-methoxyethyl)-5-(thiophen-2-yl)-1H-pyrrol-2(5H)-one showed significant inhibition of cell proliferation in breast cancer models (MCF-7 cells) with IC50_{50} values in the low micromolar range. This suggests that the compound may interfere with cell cycle progression and induce apoptosis in cancer cells .

Neuroprotective Effects

The compound has also been investigated for its potential neuroprotective effects, particularly in the context of neurodegenerative diseases such as Parkinson's disease. Studies have shown that it acts as a Nurr1 activator, which is crucial for the survival and differentiation of dopaminergic neurons . This mechanism could pave the way for new therapeutic strategies targeting neurodegeneration.

Case Study 1: Breast Cancer

In a preclinical study, a series of pyrrole derivatives were synthesized and tested against MCF-7 breast cancer cells. Among these, compounds structurally related to this compound showed significant antiproliferative activity with IC50_{50} values ranging from 0.39 mM to 0.77 mM across different cancer cell lines .

Case Study 2: Neurodegenerative Diseases

A study explored the neuroprotective potential of indole derivatives similar to this compound in models of Parkinson's disease. The results indicated that these compounds could enhance neuronal survival and function by activating Nurr1, thus suggesting their utility in developing treatments for neurodegenerative disorders .

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